molecular formula C16H13Br3N2O4 B11543126 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11543126
M. Wt: 537.0 g/mol
InChI Key: RFPSOUXOIXOKTE-IFRROFPPSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 3,5-dibromo-2-hydroxybenzaldehyde yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Br3N2O4

Molecular Weight

537.0 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O4/c1-24-14-6-10(17)2-3-13(14)25-8-15(22)21-20-7-9-4-11(18)5-12(19)16(9)23/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

RFPSOUXOIXOKTE-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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